molecular formula C13H9BrClFO B7977395 4-Bromo-3'-chloro-4'-fluorobenzhydrol

4-Bromo-3'-chloro-4'-fluorobenzhydrol

Cat. No.: B7977395
M. Wt: 315.56 g/mol
InChI Key: XNQQNRRVDRRQRC-UHFFFAOYSA-N
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Description

4-Bromo-3’-chloro-4’-fluorobenzhydrol is an organic compound that belongs to the class of halogenated benzhydrols. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzhydrol structure. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3’-chloro-4’-fluorobenzhydrol typically involves the halogenation of benzhydrol derivatives. One common method is the bromination of 3’-chloro-4’-fluorobenzhydrol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-3’-chloro-4’-fluorobenzhydrol may involve a multi-step process starting from readily available precursors. The process includes halogenation, purification, and crystallization steps to obtain the final product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3’-chloro-4’-fluorobenzhydrol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 4-Bromo-3’-chloro-4’-fluorobenzophenone, while reduction can produce 4-Bromo-3’-chloro-4’-fluorotoluene .

Scientific Research Applications

4-Bromo-3’-chloro-4’-fluorobenzhydrol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3’-chloro-4’-fluorobenzhydrol involves its interaction with molecular targets through its functional groups. The halogen atoms can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules. The specific pathways involved depend on the context of its use, such as in drug development or material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3’-chloro-4’-fluorobenzhydrol is unique due to the presence of multiple halogen atoms and a hydroxyl group, which provides a versatile platform for various chemical modifications. This makes it valuable in synthetic chemistry and research applications where specific functional groups are required .

Properties

IUPAC Name

(4-bromophenyl)-(3-chloro-4-fluorophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClFO/c14-10-4-1-8(2-5-10)13(17)9-3-6-12(16)11(15)7-9/h1-7,13,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQQNRRVDRRQRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC(=C(C=C2)F)Cl)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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